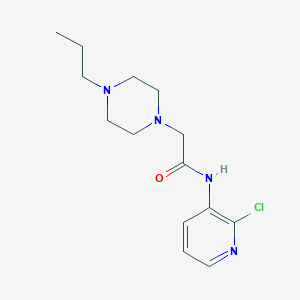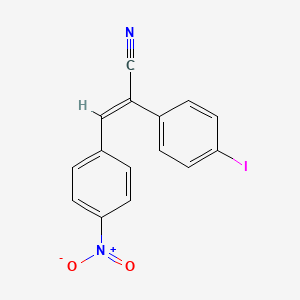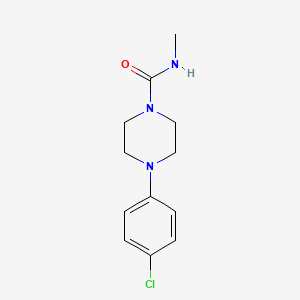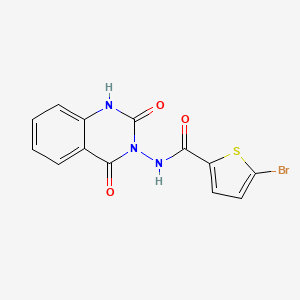![molecular formula C16H23N3O3S B4630553 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4630553.png)
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the specified molecule typically involves multi-step chemical reactions, where the pyrazole ring is a central feature. For example, the synthesis of pyrazoline compounds with potential tyrosinase inhibitory activity was achieved through cyclocondensation reactions under basic conditions, highlighting the versatility of pyrazole derivatives in chemical synthesis (Rahayu et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of related compounds often involves techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, a compound structurally similar to the one was characterized by single-crystal X-ray diffraction, providing insights into its molecular geometry and confirming the presence of specific functional groups (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives are diverse and can lead to various functional groups being introduced or modified. The reactivity of these compounds is often explored through their participation in cyclooxygenase inhibition, highlighting their potential as therapeutic agents. For example, the synthesis and biological evaluation of 1,5-diarylpyrazole class inhibitors demonstrated the chemical reactivity and potential biological relevance of these compounds (Penning et al., 1997).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. For instance, the crystallization behavior and the determination of the crystal structure of a compound similar to the one provided valuable information about its physical characteristics (Rodier et al., 1994).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazole derivatives can be explored through various spectroscopic and computational studies. These studies often focus on understanding the electronic structure, bond formation, and potential biological activity. For example, computational and spectroscopic analyses have been used to investigate the potential of sulfonamide derivatives as therapeutic agents, indicating the importance of these properties in the development of new drugs (Abbasi et al., 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis for Anti-HIV and Antifungal Activities : A study by Zareef et al. (2007) discusses the preparation of a series of benzenesulfonamides, including N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide, and their screening for anti-HIV and antifungal activities (Zareef et al., 2007).
Monomer Spectroscopic Analysis and Dimer Interaction : Karakaya et al. (2015) performed a study on the spectroscopic analysis and dimer interaction energies of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, contributing to the understanding of molecular interactions and stability (Karakaya et al., 2015).
Anticancer and Antiviral Properties
Anticancer Property Study : Zhang et al. (2010) synthesized a novel compound related to benzenesulfonamides and explored its anticancer properties (Zhang et al., 2010).
Celecoxib Derivatives for Anti-Inflammatory and Anticancer : A study by Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including benzenesulfonamides, and evaluated their potential as anti-inflammatory, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Other Applications
Photodynamic Therapy Application : A 2020 study by Pişkin et al. discussed the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy, indicating its potential in cancer treatment (Pişkin et al., 2020).
Corrosion Inhibition Efficiency : Tawfik (2015) investigated the effectiveness of certain Schiff surfactants, including benzenesulfonamide derivatives, as corrosion inhibitors at the carbon steel/hydrochloric acid interface (Tawfik, 2015).
Propriétés
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-6-19-13(3)16(12(2)17-19)11-18(4)23(20,21)15-9-7-14(22-5)8-10-15/h7-10H,6,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORNIVSOTJCULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide](/img/structure/B4630476.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4630484.png)

![5-{[(4-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4630495.png)
![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B4630499.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4630506.png)



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)
![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4630579.png)
![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4630590.png)
![methyl 7-cyclopropyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4630591.png)